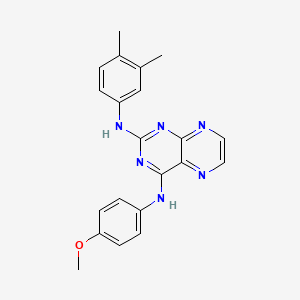
N2-(3,4-dimethylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-(3,4-dimethylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine, also known as DMPPD, is a compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Optoelectronic and Electrochromic Applications
Research has demonstrated the synthesis and characterization of novel materials derived from similar compounds, highlighting their potential in optoelectronic and electrochromic devices. For instance, the study by Wu, Lin, and Liou (2019) introduced novel triarylamine derivatives with dimethylamino substituents, showcasing their high coloration efficiency and electrochemical stability in electrochromic devices. This research suggests the potential of N2-(3,4-dimethylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine derivatives in similar applications, given their structural and functional resemblance (Wu, Lin, & Liou, 2019).
Polymer Synthesis and Properties
The synthesis of aromatic polyamides and polyimides using related diamines has been explored, indicating the relevance of such compounds in creating materials with high thermal stability and good solubility in organic solvents. The work by Liou and Chang (2008) on synthesizing highly stable anodic electrochromic aromatic polyamides containing similar moieties underlines the significance of these compounds in developing new polymeric materials with desirable electrochromic and physical properties (Liou & Chang, 2008).
Biological Activity
Although your requirements exclude drug use, dosage, and side effects, it's noteworthy that related compounds have been investigated for biological activities, such as larvicidal effects against specific larvae, indicating a broader scope of research applications beyond materials science (Gorle et al., 2016).
Advanced Material Properties
Further studies have elaborated on the electrochemical and electrochromic properties of materials derived from similar compounds, highlighting their utility in fabricating devices with controllable photoluminescence and high reversibility, essential for advanced optoelectronic applications (Liou & Lin, 2009).
Propriétés
IUPAC Name |
2-N-(3,4-dimethylphenyl)-4-N-(4-methoxyphenyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O/c1-13-4-5-16(12-14(13)2)25-21-26-19-18(22-10-11-23-19)20(27-21)24-15-6-8-17(28-3)9-7-15/h4-12H,1-3H3,(H2,23,24,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJICSMVHDYTMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


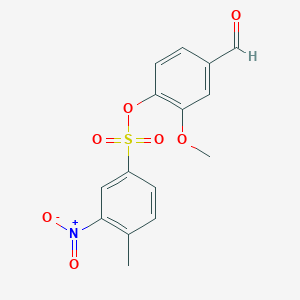
![{1,7-Dioxaspiro[4.5]decan-2-yl}methanamine](/img/structure/B2417334.png)
![1-(4-bromophenyl)-5-(2,4-difluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2417335.png)

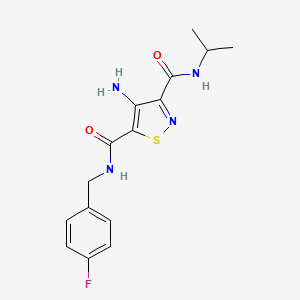

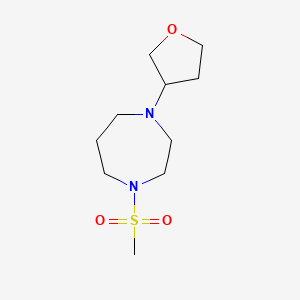
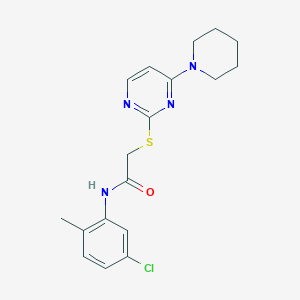
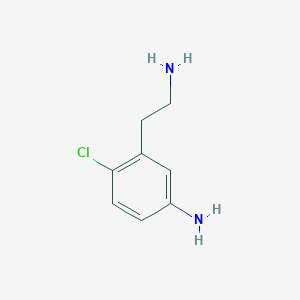
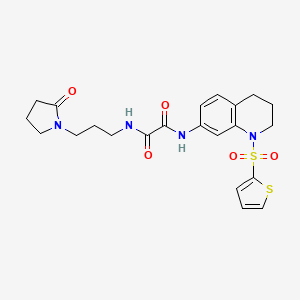
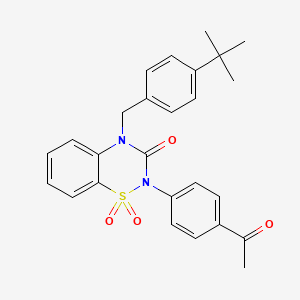
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2417349.png)
